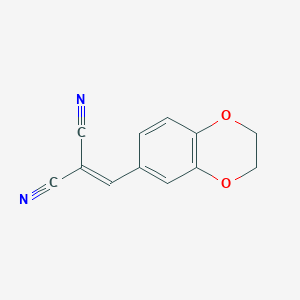
2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an organic nonlinear optical (NLO) material, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), was synthesized by reflux method . Another study reported the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of the aforementioned CDA was elucidated by single crystal X-ray diffraction method . Density functional theory (DFT) calculations were used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the CDA compound showed an optical transparency at the cut-off wavelength of 355 nm as determined by UV–Vis–NIR spectroscopy . Its thermal behavior was studied by TGA/DTA analysis .
科学的研究の応用
Nickel-Catalyzed Transfer Hydrogenation
One application involves the homogeneous transfer hydrogenation of benzonitrile derivatives, where "2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile" could potentially serve as a substrate or intermediate. A study demonstrated that using nickel catalysts in the presence of hydrogen donors such as 2-propanol or 1,4-butanediol under mild conditions leads to the formation of secondary imines. This process is crucial for synthesizing complex organic molecules and intermediates used in pharmaceuticals and fine chemicals (Garduño & García, 2017).
Bioinformatics and Brain Disorders
Another significant application lies in the bioinformatics study of Schiff bases, including compounds structurally related to "this compound". These studies aim to find new treatments for neurodegenerative diseases like Alzheimer's. Schiff bases synthesized from related compounds have been spectrally characterized and analyzed using bioinformatics tools to predict their drug-like properties and binding to therapeutic targets, indicating potential applicability in treating neuropsychiatric and neurodegenerative disorders (Avram et al., 2021).
Photophysical and Nonlinear Optical Properties
The photophysical and structural aspects of analogs of Foron Blue SR, which share a similar molecular structure with "this compound", have been investigated. These studies explore the nonlinear optical properties using Density Functional Theory (DFT) and Time-Dependent DFT, indicating potential applications in developing new materials for optical and electronic devices (Bhagwat & Sekar, 2019).
Organic Synthesis and Material Science
In material science and organic synthesis, "this compound" and its derivatives find applications in synthesizing novel compounds with potential antimicrobial activities or as intermediates in creating materials with desired photophysical properties. These compounds serve as building blocks in synthesizing complex molecular architectures used in medicinal chemistry and materials science, indicating their versatility and importance across various research fields (Hassan et al., 2012).
作用機序
The mechanism of action of similar compounds has been studied. For instance, the CDA compound exhibited significant two-photon absorption, nonlinear refraction and optical limiting under the continuous wave (CW) regime . The nonlinear optical parameters were calculated using time-dependent Hartree–Fock (TDHF) method .
Safety and Hazards
将来の方向性
The future directions for the study of these compounds could involve further exploration of their nonlinear optical properties and potential applications in optoelectronics . The overall obtained results suggested that the studied CDA molecule could be a potential NLO material for frequency generator, optical limiters and optical switching applications .
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-7-10(8-14)5-9-1-2-11-12(6-9)16-4-3-15-11/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFOWLPMEWSCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

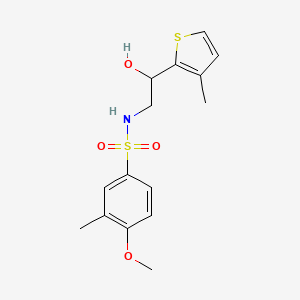
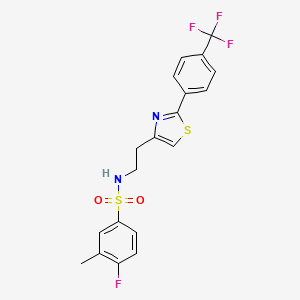
![[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2945481.png)
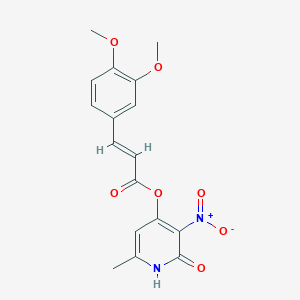
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B2945484.png)
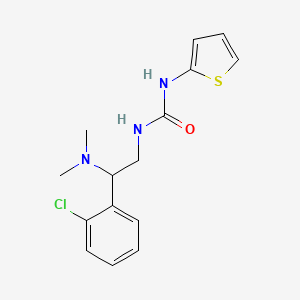

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945487.png)
![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)
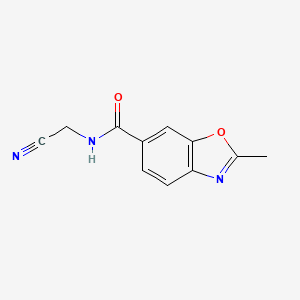
![[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2945495.png)

![N-[cyano(2-methoxyphenyl)methyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B2945497.png)
